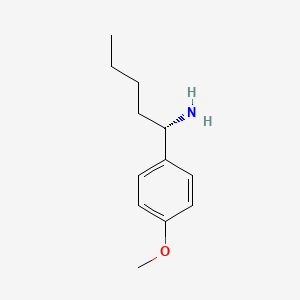

(S)-1-(4-Methoxyphenyl)pentan-1-amine

Description

(S)-1-(4-Methoxyphenyl)pentan-1-amine is a chiral amine featuring a pentyl chain attached to a 4-methoxyphenyl group at the α-carbon. The 4-methoxy group on the aromatic ring contributes to electron-donating effects, influencing solubility, lipophilicity, and binding affinity.

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

(1S)-1-(4-methoxyphenyl)pentan-1-amine |

InChI |

InChI=1S/C12H19NO/c1-3-4-5-12(13)10-6-8-11(14-2)9-7-10/h6-9,12H,3-5,13H2,1-2H3/t12-/m0/s1 |

InChI Key |

MAQCJIYQOOBEKW-LBPRGKRZSA-N |

Isomeric SMILES |

CCCC[C@@H](C1=CC=C(C=C1)OC)N |

Canonical SMILES |

CCCCC(C1=CC=C(C=C1)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Leuckart-Wallach Reaction:

Industrial Production:

- PMA is not commonly produced industrially due to its limited applications and potential health risks. it may be synthesized in research laboratories for scientific purposes.

Chemical Reactions Analysis

PMA can undergo various chemical reactions:

Oxidation: PMA can be oxidized to form 4-methoxyphenylacetone.

Reduction: The reverse reaction, reducing 4-methoxyphenylacetone to PMA, is also possible.

Substitution: PMA can undergo nucleophilic substitution reactions at the amino group.

Common Reagents: Reagents like hydrogen peroxide, lithium aluminum hydride, and various acids are used in these reactions.

Major Products: The major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Applications

Research into (S)-1-(4-Methoxyphenyl)pentan-1-amine has revealed several important biological activities:

- Neurotransmitter Modulation : Studies indicate that this compound may interact with dopamine and norepinephrine transporters, suggesting potential applications in treating disorders related to these neurotransmitters, such as depression and attention deficit hyperactivity disorder (ADHD) .

- Pharmacological Studies : Investigations have shown that this compound can serve as a precursor for synthesizing other biologically active molecules, including potential anti-depressants and stimulants .

Industrial Applications

The compound's utility extends into various industrial sectors:

- Pharmaceutical Industry : As a building block in the synthesis of complex organic molecules, (S)-1-(4-Methoxyphenyl)pentan-1-amine plays a crucial role in developing new therapeutic agents .

- Agrochemicals : Its application in producing agrochemicals highlights its versatility beyond pharmaceuticals, contributing to the development of new agricultural products .

Case Study 1: Neurotransmitter Interaction

A study focused on the interaction of (S)-1-(4-Methoxyphenyl)pentan-1-amine with dopamine and norepinephrine transporters demonstrated that the compound selectively inhibits these transporters while showing minimal effect on serotonin transport. This selectivity positions it as a candidate for further research into treatments for substance abuse disorders .

Case Study 2: Synthesis of Pharmaceutical Compounds

In another case, researchers successfully synthesized a series of compounds based on (S)-1-(4-Methoxyphenyl)pentan-1-amine. These compounds were evaluated for their pharmacological properties, leading to the identification of several candidates for further development as antidepressants. The study highlighted the efficiency of using this compound as a synthetic precursor due to its favorable reactivity and yield .

Data Table: Summary of Applications

Mechanism of Action

- PMA primarily affects serotonin release and reuptake, leading to altered mood, increased energy, and hallucinogenic effects.

- It acts as a serotonin releaser and may also interact with dopamine receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chalcone Derivatives with Methoxyphenyl Substitutions

Chalcone derivatives, such as (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Compound 2 in ), share the 4-methoxyphenyl motif. These compounds demonstrate anti-inflammatory and antioxidant activities , with IC50 values influenced by substituent electronegativity. For example:

- Compound 2 () showed potent antioxidant effects in PC12 cells exposed to H2O2.

- Substitution patterns (e.g., hydroxyl vs. methoxy groups) on the aromatic rings modulate activity. Methoxy groups at the para position of ring B correlate with reduced potency compared to hydroxyl or halogen substituents ().

Key Insight : The 4-methoxy group in the target compound may similarly enhance lipophilicity but reduce binding affinity compared to more electronegative substituents like halogens .

β-Carboline Derivatives with 4-Methoxyphenyl Groups

highlights β-carboline derivatives with a 4-methoxyphenyl group at position-1, such as 1-(4-methoxyphenyl)-3-(substituted) β-carbolines. These compounds exhibit cytotoxic activity against cancer cell lines, with IC50 values as low as 2.13 μM for ovarian cancer cells. Notably:

Amine Derivatives with Aromatic Substitutions

a. (S)-1-(4-(Trifluoromethyl)phenyl)-4-methylpentan-1-amine ()

This compound replaces the methoxy group with a trifluoromethyl (CF3) group. The CF3 group is strongly electron-withdrawing, which:

- Increases metabolic stability.

- Reduces basicity of the amine compared to the methoxy-substituted analog.

b. 1-(4-Methoxy-2-methylphenyl)ethan-1-amine ()

This shorter-chain derivative (ethylamine vs. pentan-1-amine) has reduced lipophilicity, which may limit membrane permeability.

Impact of Chain Length and Stereochemistry

- Chain Length : Pentan-1-amine (5-carbon chain) provides greater hydrophobicity than shorter-chain analogs (e.g., ethan-1-amine in ), enhancing tissue penetration but possibly increasing off-target effects.

- Stereochemistry: The (S)-enantiomer may exhibit enantioselective binding to targets like monoamine receptors or enzymes, a phenomenon observed in other chiral amines (e.g., SSRIs) .

Biological Activity

(S)-1-(4-Methoxyphenyl)pentan-1-amine is a chiral amine that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C12H17NO

- Molecular Weight : 193.27 g/mol

- Chirality : The compound exists as a single enantiomer, which significantly influences its biological activity.

The presence of the methoxy group on the phenyl ring is crucial for its interaction with biological targets, affecting both binding affinity and selectivity.

(S)-1-(4-Methoxyphenyl)pentan-1-amine interacts with various enzymes and receptors in the body. Its mechanism includes:

- Agonistic and Antagonistic Actions : The compound can act as an agonist or antagonist at specific receptors, modulating their activity.

- Enzyme Interaction : It may influence enzymatic pathways, potentially altering metabolic processes.

1. Neuropharmacological Effects

Research indicates that (S)-1-(4-Methoxyphenyl)pentan-1-amine may exhibit neuroprotective properties. It has been studied for its effects on dopamine receptors, particularly:

This selectivity suggests potential applications in treating neurodegenerative diseases.

2. Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | |

| Escherichia coli | 64 μg/mL | |

| Candida albicans | 16 μg/mL |

These results indicate that (S)-1-(4-Methoxyphenyl)pentan-1-amine could be a valuable candidate for developing new antimicrobial agents.

3. Antichlamydial Activity

In studies focusing on Chlamydia infections, derivatives of this compound exhibited selective activity against Chlamydia species, suggesting potential therapeutic applications in treating sexually transmitted infections .

Case Studies and Research Findings

Several studies have explored the biological activity of (S)-1-(4-Methoxyphenyl)pentan-1-amine and its derivatives:

- Study on Dopamine Receptor Agonists : A high-throughput screening identified (S)-1-(4-Methoxyphenyl)pentan-1-amine as a selective D3 receptor agonist, promoting β-arrestin translocation and G protein activation, which are critical for therapeutic applications in neuropsychiatric disorders .

- Antimicrobial Research : A series of amide derivatives based on this compound were synthesized and tested for antimicrobial activity, revealing moderate effectiveness against common bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.